molecular formula C8H8BClO2 B2673780 6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine CAS No. 2440166-54-9

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

Cat. No.: B2673780
CAS No.: 2440166-54-9
M. Wt: 182.41
InChI Key: OMIVYFLKQHTVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is a versatile chemical compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol. This compound is primarily used in scientific research due to its unique structure, which allows for diverse applications ranging from catalysis to drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a chlorinated aromatic compound with a boronic acid derivative in the presence of a catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine has several scientific research applications:

    Chemistry: Used in the synthesis of quinoline derivatives, which have therapeutic potential.

    Biology: Employed in the preparation of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which exhibit antimicrobial, antiviral, and anticancer activities.

    Medicine: Utilized in the synthesis of 1-indanone derivatives, which are explored for their use in treating Alzheimer’s disease, cardiovascular conditions, and as anticancer agents.

    Industry: Applied in the development of gas separation membranes and adhesives.

Mechanism of Action

The mechanism of action of 6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products. Additionally, its ability to undergo substitution reactions makes it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar scaffold and is used as a positive allosteric modulator of AMPA receptors.

    1-Indanone Derivatives: These compounds have a broad range of biological activities and are used in similar applications as 6-Chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine.

Uniqueness

This compound is unique due to its specific combination of a chlorine atom and a hydroxyl group on the benzoxaborinine scaffold. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

6-chloro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIVYFLKQHTVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.